1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one

Description

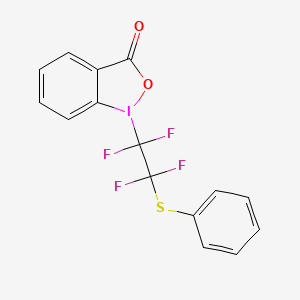

1-(Phenylsulfanyl)-1,2-benziodoxol-3(1H)-one is a hypervalent iodine(III) compound characterized by a benziodoxol core fused with a phenylsulfanyl substituent. This class of compounds is renowned for its utility in organic synthesis, particularly as mild oxidants and electrophilic transfer agents. The phenylsulfanyl group enhances the stability of the iodine(III) center while modulating reactivity toward substrates like alkenes and alkynes .

Key structural features include:

- Benziodoxol ring: A five-membered heterocycle containing iodine, oxygen, and a benzene ring.

- Phenylsulfanyl substituent: A sulfur-based functional group (C₆H₅S-) attached to the iodine atom, influencing electronic and steric properties.

Properties

IUPAC Name |

1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4IO2S/c16-14(17,15(18,19)23-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)22-20/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYXPXLFDREEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylsulfanylbenzaldehyde with a suitable nucleophile, followed by cyclization to form the benzodioxole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as sulfonation, nucleophilic substitution, and cyclization, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding benzodioxole derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylsulfanyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Benzodioxole derivatives.

Substitution: Various substituted benzodioxole derivatives depending on the reagents used.

Scientific Research Applications

1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The benzodioxole core may also contribute to the compound’s overall activity by stabilizing interactions with target molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 1-(phenylsulfanyl)-1,2-benziodoxol-3(1H)-one with analogues differing in substituents:

Crystallographic and Spectroscopic Data

- Crystal Packing : Analogues like 1-[[(4-methylphenyl)sulfonyl]oxy]-1,2-benziodoxol-3(1H)-one (CAS 159950-96-6) exhibit planar benziodoxol rings with iodine–oxygen bond lengths of ~1.9–2.1 Å, consistent with hypervalent bonding .

- Spectroscopy :

- ¹H NMR : The phenylsulfanyl substituent shows aromatic protons at δ 7.2–7.6 ppm, distinct from the downfield-shifted protons in tosyloxy derivatives (δ 7.8–8.2 ppm) due to deshielding by the sulfonyl group .

Biological Activity

1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzodioxole moiety with a phenylsulfanyl group. This unique structure is believed to contribute to its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Recent studies suggest that compounds with similar structures may induce apoptosis and autophagy in cancer cells. For instance, derivatives of benzo[cd]indol-2(1H)-one have shown promising results in inhibiting cancer cell migration and proliferation by targeting lysosomes and inducing cell death pathways .

- Antimicrobial Properties : Compounds in the benzimidazole and pyrazole classes exhibit significant antibacterial and antifungal activities. The structure-activity relationship (SAR) indicates that modifications in the phenyl group can enhance these properties, suggesting that this compound may also possess similar antimicrobial effects .

Antitumor Studies

A study focused on polyamine conjugates indicated that compounds similar to this compound could effectively induce autophagy and apoptosis in hepatocellular carcinoma cells. The mechanism involved lysosomal targeting, leading to enhanced cell death through a crosstalk between autophagy and apoptosis pathways .

Antimicrobial Activity

Research on benzimidazole-pyrazole hybrids has revealed promising antimicrobial activities against various pathogens. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 128 μg/mL. This suggests that structural modifications similar to those in this compound could yield compounds with significant antimicrobial properties .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that polyamine conjugates induced significant apoptosis in liver cancer cells through lysosomal targeting. |

| Study B | Showed that benzimidazole-pyrazole derivatives exhibited strong antimicrobial activity against multiple bacterial strains. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.